molecular formula C18H13N3O4S2 B2357067 (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868148-08-7

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2357067
CAS No.: 868148-08-7
M. Wt: 399.44
InChI Key: ZAWFGMLFIUCERG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound with a unique structure that includes a thioxothiazolidinone core, a nitrobenzylidene group, and an acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the condensation of 4-nitrobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base to form the intermediate (Z)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one. This intermediate is then reacted with 4-aminophenylacetamide under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-11(22)19-13-4-8-14(9-5-13)20-17(23)16(27-18(20)26)10-12-2-6-15(7-3-12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWFGMLFIUCERG-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.